An In-depth Technical Guide to 2-formylphenyl 3-(2-furyl)acrylate: Molecular Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-formylphenyl 3-(2-furyl)acrylate: Molecular Structure, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 2-formylphenyl 3-(2-furyl)acrylate, a molecule of significant interest in medicinal chemistry and materials science. By integrating data from analogous compounds and established chemical principles, this document elucidates its molecular structure, predicts its physicochemical and spectroscopic properties, outlines a viable synthetic route, and explores its potential biological activities. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical insights into this promising compound.
Introduction: The Scientific Interest in Acrylate Derivatives
Acrylate derivatives form a versatile class of organic compounds characterized by the presence of the acrylate functional group. This moiety, consisting of a vinyl group directly attached to a carbonyl group, imparts unique reactivity and makes these compounds valuable precursors in polymer chemistry and key pharmacophores in medicinal chemistry. The incorporation of various substituents allows for the fine-tuning of their electronic, steric, and pharmacokinetic properties, leading to a broad spectrum of applications.
The specific molecule of interest, 2-formylphenyl 3-(2-furyl)acrylate, combines three key structural motifs: a phenyl ring bearing a reactive aldehyde (formyl) group, an acrylate linker, and a furan ring. This unique combination suggests a rich chemical and biological profile. The formylphenyl group can participate in various chemical transformations and may act as a hydrogen bond acceptor or a reactive site for covalent interactions with biological targets. The furan moiety, a five-membered aromatic heterocycle derived from biomass, is a known pharmacophore present in numerous approved drugs.[1] The acrylate backbone provides a defined spatial arrangement for these functional groups and contributes to the overall reactivity of the molecule.
This guide will delve into the detailed molecular characteristics of 2-formylphenyl 3-(2-furyl)acrylate, offering a predictive analysis based on established data for its constituent parts and related molecules.
Molecular Structure and Physicochemical Properties
The molecular structure of 2-formylphenyl 3-(2-furyl)acrylate dictates its physical and chemical behavior. Understanding its three-dimensional conformation, electronic distribution, and key physicochemical parameters is crucial for predicting its reactivity, solubility, and potential interactions with biological systems.
Predicted Molecular Structure
While a definitive crystal structure of 2-formylphenyl 3-(2-furyl)acrylate is not publicly available, its conformation can be inferred from related compounds. The crystal structure of methyl (E)-3-(2-formylphenoxy)acrylate reveals an extended E conformation for the methyl acrylate substituent, with torsion angles close to 180°.[2] It is highly probable that 2-formylphenyl 3-(2-furyl)acrylate also adopts a similar planar trans configuration around the acrylate double bond to minimize steric hindrance.
Diagram: Predicted Molecular Structure of 2-formylphenyl 3-(2-furyl)acrylate
Caption: Predicted 2D structure of 2-formylphenyl 3-(2-furyl)acrylate.
Physicochemical Properties
Based on the properties of its constituent fragments, 3-(2-furyl)acrylic acid and related phenyl acrylates, the following properties can be predicted for 2-formylphenyl 3-(2-furyl)acrylate:
| Property | Predicted Value/Range | Rationale/Reference |
| Molecular Formula | C₁₄H₁₀O₄ | Based on structural components. |
| Molecular Weight | 242.23 g/mol | Calculated from the molecular formula. |
| Appearance | White to light yellow crystalline solid | Based on the appearance of 3-(2-furyl)acrylic acid.[3][4] |
| Melting Point | 100-150 °C | 3-(2-Furyl)acrylic acid has a melting point of 139-141 °C.[3][4] The larger phenyl ester group may influence this. |
| Boiling Point | > 280 °C | 3-(2-Furyl)acrylic acid has a boiling point of 286 °C.[3][4] |
| Solubility | Soluble in dichloromethane, diethyl ether, ethanol, and benzene. Sparingly soluble in water. | Based on the solubility of 3-(2-furyl)acrylic acid and typical organic esters.[3][4] |
Synthesis and Characterization
A plausible and efficient synthetic route to 2-formylphenyl 3-(2-furyl)acrylate involves a two-step process: the synthesis of 3-(2-furyl)acrylic acid followed by its esterification with 2-hydroxybenzaldehyde (salicylaldehyde).
Proposed Synthetic Pathway
Diagram: Synthetic Pathway for 2-formylphenyl 3-(2-furyl)acrylate
Caption: Proposed two-step synthesis of 2-formylphenyl 3-(2-furyl)acrylate.
Experimental Protocols
Step 1: Synthesis of 3-(2-furyl)acrylic acid
This procedure is adapted from the well-established Knoevenagel condensation of furfural with malonic acid.[1][5]
-
To a round-bottom flask equipped with a reflux condenser, add furfural (1.0 eq), malonic acid (1.1 eq), and pyridine (2.0 eq).
-
Heat the reaction mixture in a water bath at 80-90 °C for 2-3 hours.
-
Cool the mixture to room temperature and dilute with water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from hot water or a mixture of benzene and petroleum ether to obtain pure 3-(2-furyl)acrylic acid as white to pale yellow needles.[4]
Step 2: Synthesis of 2-formylphenyl 3-(2-furyl)acrylate
This protocol utilizes a standard Steglich esterification method.
-
Dissolve 3-(2-furyl)acrylic acid (1.0 eq) and 2-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield 2-formylphenyl 3-(2-furyl)acrylate.
Spectroscopic Characterization
The structure of the synthesized 2-formylphenyl 3-(2-furyl)acrylate can be confirmed using a combination of spectroscopic techniques.[6][7][8]
| Technique | Expected Key Signals |
| ¹H NMR | - Aldehydic proton (CHO) singlet around δ 9.8-10.5 ppm. - Aromatic protons of the phenyl ring between δ 7.0-8.0 ppm. - Vinylic protons of the acrylate group as doublets around δ 6.5-7.8 ppm with a coupling constant characteristic of a trans configuration (J ≈ 15-16 Hz). - Furan ring protons as multiplets between δ 6.4-7.6 ppm. |
| ¹³C NMR | - Carbonyl carbon of the aldehyde around δ 190-195 ppm. - Carbonyl carbon of the ester around δ 165-170 ppm. - Aromatic and vinylic carbons in the range of δ 110-160 ppm. |
| IR (Infrared) | - Strong C=O stretching vibration for the ester carbonyl around 1720-1740 cm⁻¹. - Strong C=O stretching vibration for the aldehyde carbonyl around 1690-1715 cm⁻¹. - C=C stretching vibration for the acrylate double bond around 1620-1640 cm⁻¹. - C-O stretching vibrations for the ester linkage around 1100-1300 cm⁻¹. |
| Mass Spec (MS) | - Molecular ion peak (M⁺) corresponding to the calculated molecular weight. |
Potential Biological Activities and Applications
The structural features of 2-formylphenyl 3-(2-furyl)acrylate suggest a range of potential biological activities, primarily in the antimicrobial and anticancer domains.
Antimicrobial and Antifungal Activity
Numerous studies have demonstrated the antimicrobial properties of acrylate derivatives.[9] The acryl group itself is considered a key contributor to this activity.[9] The presence of a phenyl ring attached to the acryloxy group has been shown to enhance antimicrobial efficacy, suggesting the importance of stereoelectronic effects.[9]
The furan moiety is also a well-known pharmacophore with documented antimicrobial and antifungal properties.[10] However, some studies have shown that simple 3-(2-furyl)acrylate monosaccharide esters exhibit weak to no activity against Gram-positive bacteria.[10] The combination of the furan ring with the formylphenyl acrylate scaffold in the target molecule could lead to synergistic or novel antimicrobial profiles. The formyl group, in particular, has been incorporated into antimicrobial polymers to target surface proteins of bacteria.[11]
Anticancer and Antiproliferative Potential
A significant body of research points to the potential of acrylate derivatives as anticancer agents.[12][13] Many of these compounds are designed as analogs of known tubulin polymerization inhibitors, such as combretastatin A-4 (CA-4).[12][13] By interfering with microtubule dynamics, these agents can arrest the cell cycle in the G2/M phase, leading to apoptosis.[12][14]
Studies on various acrylate esters have demonstrated potent cytotoxic activity against cancer cell lines, with IC₅₀ values in the low micromolar range.[12][13] The mechanism of action often involves the inhibition of β-tubulin polymerization.[12][13] Furthermore, some acrylate derivatives have been shown to upregulate the expression of pro-apoptotic proteins like p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[12] The specific substitution pattern on the phenyl and acrylate moieties plays a crucial role in determining the potency and selectivity of these compounds.
Diagram: Proposed Mechanism of Anticancer Activity
Caption: Putative mechanism of tubulin polymerization inhibition.
Conclusion and Future Directions
2-formylphenyl 3-(2-furyl)acrylate is a molecule with significant untapped potential. This guide, by synthesizing information from related compounds, has provided a comprehensive theoretical framework for its structure, properties, synthesis, and potential biological activities. The presence of reactive and biologically relevant functional groups makes it a compelling candidate for further investigation in drug discovery, particularly in the development of novel antimicrobial and anticancer agents.
Future research should focus on the following areas:
-
Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound's structure and purity confirmed using modern analytical techniques.
-
In Vitro Biological Screening: The synthesized compound should be screened against a panel of bacterial, fungal, and cancer cell lines to determine its biological activity profile and potency.
-
Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the precise mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs with modifications to the phenyl and furan rings would provide valuable insights into the structural requirements for optimal activity.
By pursuing these research avenues, the scientific community can unlock the full potential of 2-formylphenyl 3-(2-furyl)acrylate and pave the way for the development of new therapeutic agents.
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